4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline
Description
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H12FN3/c1-6-7(2)15-11(14-6)9-4-3-8(13)5-10(9)12/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
IKGMLBLKKDRLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=C(C=C(C=C2)N)F)C |
Origin of Product |
United States |
Preparation Methods
Imidazole Ring Formation and Functionalization
The imidazole ring bearing methyl groups at the 4 and 5 positions is typically prepared through condensation reactions of suitable precursors such as α-haloketones and amidines or via cyclization of urea derivatives with propargylic amines under base catalysis. One modern approach involves base-catalyzed intramolecular hydroamidation of propargylic ureas, which proceeds rapidly under mild conditions with high chemo- and regioselectivity to form imidazol-2-one intermediates that can be further converted into imidazole derivatives.
- The use of strong organic bases such as phosphazene base BEMP has been shown to catalyze this cyclization efficiently at ambient temperature with reaction times as short as 1 minute.
- Computational studies support a mechanism involving base-mediated isomerization to allenamide intermediates followed by ring closure.
Palladium-Catalyzed Cross-Coupling Reactions
In some synthetic routes, palladium-catalyzed amination (Buchwald-Hartwig type) is employed to form the C-N bond between the imidazole and the aromatic ring:
- The reaction uses palladium catalysts with phosphine ligands and bases in polar solvents.
- This method allows for selective arylamination and can be followed by hydrolysis to generate the free amine.
Comparative Data Table of Preparation Parameters
Research Findings and Optimization Insights
- The choice of base and solvent critically affects the yield and purity of the imidazole substitution reaction. Mild to moderately strong bases such as potassium carbonate or sodium bicarbonate in polar aprotic solvents provide optimal conversion without side reactions.
- Reduction of nitro groups is efficiently achieved under hydrogenation conditions with palladium catalysts, with methanol or ethanol as preferred solvents to ensure solubility and catalyst activity.
- The organo-catalyzed intramolecular hydroamidation method for imidazole ring formation offers a greener and faster alternative to traditional multi-step syntheses, minimizing catalyst loading and harsh conditions.
- Continuous flow reactors have been suggested for industrial scale-up to improve reaction control, heat transfer, and adherence to green chemistry principles, although specific data for this compound are limited.
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring undergoes selective oxidation under controlled conditions. Key findings include:
-
Mechanistic Insight : Oxidation typically targets the electron-rich imidazole ring, forming N-oxides or hydroxylated derivatives. The fluorine atom on the aniline group stabilizes intermediates through inductive effects.
Reduction Reactions
Reductive modifications enable access to saturated derivatives:
-
Selectivity Note : NaBH₄ preferentially reduces the imidazole ring without affecting the aniline group.
Palladium-Catalyzed Cross-Coupling
The fluoroaniline moiety participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:
-
Key Advantage : Reactions proceed with retention of the imidazole methyl groups, enabling modular synthesis of complex architectures .
Nucleophilic Aromatic Substitution
The para-fluoro group undergoes substitution under mild conditions:
| Nucleophile | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| NH₃ (aq) | KOH | DMSO | 3-Aminoaniline derivative | 90% | |
| MeONa | – | MeOH | Methoxy-substituted analog | 88% | |
| Piperidine | Et₃N | THF | N-Piperidinyl compound | 76% |
-
Kinetics : Substitution rates are enhanced by the electron-withdrawing imidazole group, which activates the aromatic ring toward nucleophilic attack .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
| Reagent | Conditions | Product | Biological Activity | Yield | Reference |
|---|---|---|---|---|---|
| CS₂ | CuI, DMF | Imidazothiazole | Anticancer screening | 58% | |
| PhNCO | 120°C, 4 hrs | Imidazoquinazolinone | COX-2 inhibition | 41% |
-
Design Strategy : Cyclization exploits the amine group’s nucleophilicity and the imidazole’s directing effects .
Acid/Base-Mediated Transformations
Protonation and deprotonation influence reactivity:
| Condition | Observation | Application | Reference |
|---|---|---|---|
| HCl (conc) | Imidazole ring protonation at N3 | Stabilizes cationic intermediates | |
| NaOH (aq) | Deprotonation of aniline NH₂ | Facilitates electrophilic substitution |
Photochemical Reactions
UV irradiation induces unique pathways:
| Wavelength | Additive | Product | Notes | Reference |
|---|---|---|---|---|
| 254 nm | O₂ | Singlet oxygen adducts | ROS-mediated degradation study | |
| 365 nm | TiO₂ | Ring-opened aldehydes | Photocatalytic cleavage |
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications or case studies for the compound 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline. However, the search results do offer some insight into the properties and related research involving similar compounds, which may suggest potential applications.
Chemical Properties and Basic Information
this compound has the molecular formula and a molecular weight of 205.23 . The compound's SMILES notation is Cc1nc(-c2ccc(N)cc2F)[nH]c1C .
Potential Research Directions
- Antiproliferative Activity: Research on 4-imidazolone derivatives, which are structurally related, has shown potential antiproliferative activities . These compounds, particularly 2-styryl-4-imidazolones, have demonstrated cytotoxicity against colon, breast, and hepatic cancer cell lines . The presence of a styryl group conjugated to an electron-withdrawing moiety in these compounds is associated with promising antiproliferative effects .
- ROS Induction: Some imidazolone derivatives induce reactive oxygen species (ROS) inducers . These compounds elevate oxidative stress, leading to apoptosis in cancer cells .
- Medicinal Chemistry: Imidazolone derivatives have shown in vivo activities against inflammation and convulsions, suggesting their potential use in medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. The fluorinated aniline moiety can interact with biological membranes, influencing cell permeability and signaling pathways .
Comparison with Similar Compounds
Positional Isomers of Fluoroaniline Derivatives
3-Fluoroaniline (C₆H₆FN) and 4-fluoroaniline (C₆H₆FN) :
These simpler analogs lack the imidazole substituent but share the fluoroaniline backbone. Key differences include:
- Electronic Effects : The 3-fluoro substituent in the target compound creates a meta-directing electronic environment, whereas 4-fluoroaniline (para-substitution) exhibits stronger resonance effects.
- Physical Properties : 3-Fluoroaniline (CAS 372-19-0) and 4-fluoroaniline (CAS 371-40-4) are liquids at room temperature, while the target compound’s bulky imidazole group likely results in a higher melting point and reduced solubility in polar solvents .
Substituted Benzimidazoles and Imidazoles
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) :
This benzimidazole derivative shares a fluorine substituent and heterocyclic core but differs in:
- Substituent Complexity : The target compound’s dimethylimidazole group provides steric hindrance absent in simpler benzimidazoles.
- Synthesis : Both classes involve cyclization reactions, but the target compound likely requires methyl group incorporation early in the synthesis (e.g., via diketone precursors).
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole :
- Substituent Arrangement : The fluorophenyl group in this compound is at the 2-position of the imidazole, whereas the target compound’s fluorine is on the aniline ring.
Heterocyclic Variants with Different Cores
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline :
- Core Structure : Replaces imidazole with a pyrrolopyrimidine ring, altering hydrogen-bonding capacity and aromaticity.
- Reactivity : The ether linkage in this compound may reduce nucleophilicity compared to the direct C–N bond in the target compound.
4-Chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol :
- Functional Groups: The hydroxyl and chloro substituents contrast with the target’s amino and fluoro groups, affecting acidity (phenol pKa ~10 vs. aniline pKa ~5) and halogen-specific reactivity .
Saturated Imidazoline Derivatives
4,5-Dihydro-1H-imidazol-2-amine :
- Ring Saturation : The dihydroimidazoline ring lacks aromaticity, reducing conjugation and altering base strength.
- Applications : Saturated analogs are often used as intermediates in drug synthesis (e.g., antihypertensives), whereas aromatic imidazoles like the target compound may exhibit enhanced stability and π-interactions .
Structural and Computational Insights
Crystallographic analysis using programs like SHELXL and WinGX is critical for determining the precise geometry of such compounds. The dimethylimidazole group in the target compound likely induces torsional strain in the crystal lattice, distinguishing it from planar analogs like 4-fluorophenylimidazoles.
Biological Activity
4-(4,5-Dimethyl-1H-imidazol-2-yl)-3-fluoroaniline (CAS No. 1251300-70-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including this compound, as promising anticancer agents. The compound's activity can be attributed to its ability to inhibit tubulin polymerization, a critical process in cancer cell division.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the imidazole ring and substituents can significantly influence the potency of these compounds. For instance, compounds with specific para-substituents have shown enhanced activity against various cancer cell lines:
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 6 | 0.4 | HCT-15 |
| 7 | 0.1 | HeLa |
| 14 | 0.51 | A549 |
| 21 | 0.29 | SW480 |
These values indicate that certain structural features are critical for enhancing biological activity .
The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For example, at concentrations around IC₅₀ values, this compound has been shown to increase γ-H2AX foci in treated cells, indicating DNA damage and subsequent cellular stress responses .
Case Studies
Several studies have evaluated the efficacy of imidazole derivatives in vivo:
- In Vivo Efficacy : A study involving xenograft models demonstrated that imidazole derivatives significantly reduced tumor growth compared to controls. The compound exhibited moderate pharmacokinetic properties, suggesting potential for further development as a therapeutic agent .
- Cell Line Sensitivity : In vitro assays across multiple cancer cell lines (e.g., A549, HeLa) revealed that compounds similar to this compound exhibited IC₅₀ values ranging from submicromolar to low micromolar concentrations, indicating potent antiproliferative effects .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline?
A multi-step approach is typically employed:
- Step 1 : Condensation of 3-fluoroaniline derivatives with diketones (e.g., 2,3-butanedione) in the presence of ammonium acetate under reflux conditions to form the imidazole ring. This method is adapted from analogous syntheses of 2,4,5-trisubstituted imidazoles .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using / NMR and high-resolution mass spectrometry (HRMS). Ensure regioselectivity by optimizing reaction time and temperature to avoid byproducts like 2,5-dimethyl regioisomers.
Q. How can the crystal structure of this compound be determined experimentally?
- Use single-crystal X-ray diffraction (SC-XRD) with software suites like SHELXL for refinement and WinGX/ORTEP for visualization. Key steps:
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence proton affinity and isomerization dynamics?
- HiKE-IMS (High Kinetic Energy Ion Mobility Spectrometry) reveals that the 3-fluoro substituent lowers proton affinity compared to 4-fluoroaniline, reducing hydronium ion clustering. This affects ionization efficiency in mass spectrometry and gas-phase reactivity .
- Experimental Design : Compare mobility shifts in air vs. N drift gases at varying electric field strengths (ERR/N). For 3-fluoroaniline derivatives, observe inflection points at ~400 K (air) to assess steric and electronic effects of the dimethylimidazole group .
Q. How to resolve contradictions in crystallographic data during refinement?
- Contradictions : Discrepancies in anisotropic displacement parameters (ADPs) or occupancy factors may arise from twinning or disorder.
- Resolution :
Q. What computational methods predict the compound’s bioactivity or ligand-receptor interactions?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cytochrome P450 enzymes).
- Parameterize the fluorine atom and imidazole ring with accurate partial charges (e.g., via DFT at B3LYP/6-31G* level).
- Validate binding poses using molecular dynamics (MD) simulations in explicit solvent .
Methodological Challenges
Q. How to optimize reaction yields for imidazole ring formation?
Q. How to distinguish between isomeric byproducts during synthesis?
- Analytical Workflow :
Data Interpretation and Validation
Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. XRD)?
- Case Study : If NMR suggests axial symmetry but XRD shows a distorted imidazole ring:
- Re-examine sample purity (HPLC).
- Consider dynamic effects (e.g., ring puckering) via variable-temperature NMR or DFT conformational analysis .
Q. What metrics validate the accuracy of crystal structure refinements?
- Key Metrics :
Biological and Functional Studies
Q. How to assess this compound’s potential as a biomarker or enzyme substrate?
- Enzyme Assays : Test hydrolysis by bacterial aminopeptidases (e.g., Pseudomonas aeruginosa) using fluorogenic substrates.
- Monitor 3-fluoroaniline release via GC-MS or fluorescence (LOQ: 0.3–4.6 mg mL) after 6–10 h incubation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
